5-Aminolevulinic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 5-ALA involves biochemical pathways that are critical for the production of heme, an essential component of hemoglobin and various other heme-containing enzymes. While specific details on the synthetic methods in laboratory settings are scarce, it's understood that 5-ALA can be synthesized through enzymatic conversion processes involving the ALA synthase enzyme, which catalyzes the condensation of glycine and succinyl-CoA to produce 5-ALA. This process lays the foundation for understanding the biochemical production and potential synthetic routes for 5-ALA HCl in research and therapeutic applications.
Molecular Structure Analysis
The molecular structure of 5-ALA HCl plays a crucial role in its biochemical functionality and its interactions within biological systems. As a precursor in the heme synthesis pathway, its structure allows for its conversion into protoporphyrin IX, a direct precursor of heme. This conversion process involves several enzymatically catalyzed steps, highlighting the importance of 5-ALA's structural attributes in facilitating these biochemical transformations.
Chemical Reactions and Properties
5-ALA participates in several key chemical reactions within biological systems, primarily related to its role in the synthesis of heme. The enzymatic conversion of 5-ALA to protoporphyrin IX involves a series of oxidative steps, culminating in the incorporation of iron to form heme. This pathway is crucial for the biosynthesis of hemoglobin and other heme proteins, underscoring the importance of 5-ALA's chemical properties in these essential biological processes.
Physical Properties Analysis
While specific studies focusing on the physical properties of 5-ALA HCl are limited, it's known that the compound's solubility in water and its hydrochloride form enhances its stability and bioavailability. These properties are particularly relevant in the context of medical applications, where 5-ALA HCl is used as a diagnostic agent and in photodynamic therapy.
Chemical Properties Analysis
The chemical properties of 5-ALA, including its reactivity and interaction with light, underpin its use in photodynamic therapy (PDT). Upon administration, 5-ALA is taken up by cells and converted into protoporphyrin IX, which accumulates in tumor cells. Upon exposure to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species, leading to cell death. This selective accumulation and light-induced reactivity make 5-ALA a powerful tool in the treatment of certain cancers.
References (Sources)
- Traylor et al. (2021) discussed the mechanism of 5-ALA-induced fluorescence in gliomas, providing insights into its biochemical pathway and applications in tumor resection (Traylor et al., 2021).
- D’Ercole et al. (2022) explored the use of 5-ALA in combination with red LED light in endodontic treatment, highlighting its antimicrobial properties and potential applications beyond oncology (D’Ercole et al., 2022).
- Pignatelli et al. (2023) reviewed the role of reactive oxygen species produced by 5-ALA photodynamic therapy in cancer treatment, emphasizing its therapeutic mechanism and efficacy (Pignatelli et al., 2023).
Scientific Research Applications
Differentiating Parathyroid Glands : It aids in identifying parathyroid glands during surgery due to its effective fluorescence differentiation capabilities in tissues (Liu et al., 2011).
Bladder Cancer Diagnosis and Therapy : Shows promise in photodynamic diagnosis and therapy for bladder cancer, selectively accumulating in urothelial cells with minimal side effects (Steinbach et al., 1994).
Treatment of Actinic Keratosis : Offers a more effective and cosmetically appealing treatment for actinic keratosis compared to cryotherapy (Bowser, 2002).
Malignant Glioma Surgery : Enhances surgical outcomes, including radicality, progression-free survival, and overall survival in malignant glioma patients compared to traditional microsurgery (Stummer et al., 2006).
Physicochemical Properties : Exhibits undissociated carboxyl group in water and a molar conductivity similar to acetate and benzoic ions (Merclin & Beronius, 2004).
Targeted Cancer Treatment : Demonstrates enhanced photodynamic therapeutic efficacy in cancer treatment when used as a prodrug in nanoparticles (Wu et al., 2017).
Porphyrin Synthesis : Plays a critical role in forming heme and chlorophyll precursors, essential for porphyrin synthesis like hemes and chlorophylls (O'Neill & Söll, 1990).
Fluorescence in Tumor Surgery : Its fluorescence qualities aid in accurately predicting solid and infiltrating tumors, assisting in surgical planning (Stummer et al., 2013).
Type 2 Diabetes Treatment : Shows efficacy in improving type 2 diabetes in OLETF rats by reducing visceral fat mass and adipocyte mitochondrial content (Sato et al., 2014).
Separation from Fermentation Broth : A novel procedure combining membrane permeation, reactive extraction, and crystallization effectively separates it from fermentation broth (Pei-lin, 2010).
Photodynamic Skin Cancer Therapy : Folic acid-functionalized hollow mesoporous silica nanoparticles target skin cancer cells for photodynamic therapy (Ma et al., 2015).
Safety in Clinical Practice : Exhibits a good safety profile for high-grade gliomas in clinical practice, although its benefits require further clarification (Teixidor et al., 2016).
Biosynthesis and Industrial Applications : Advances in biosynthetic pathways and regulatory mechanisms in microbial cells suggest potential for improved biosynthesis and industrial applications (Jiang et al., 2022).
Nanotechnology for Enhanced Theranostics : Nanotechnology plays a key role in improving photodynamic efficacy and theranostics, with China as a leading publisher in this research area (Zhou et al., 2022).
Photodynamic Therapy of Superficial Tumors : 5ALA-loaded hyaluronic acid dissolving microneedles effectively deliver 5ALA for photodynamic therapy of superficial tumors (Zhu et al., 2019).
Electrodialysis for Purification : Electrodialysis effectively purifies 5-aminolevulinic acid hydrochloride from pollutants, enhancing product quality (Konarev & Luk'yanets, 2012).
Microbial Production Methods : Novel biological approaches like whole-cell enzymatic-transformation and metabolic pathway engineering show promise as alternatives to chemical synthesis for medical and agricultural applications (Kang et al., 2017).
Enhanced Meningioma Surgery : Fluorescent navigation with 5-ALA aids in meningioma surgery, improving visualization and maximizing radicality, especially in complex tumor cases (Potapov et al., 2016).
Synthetic Method Advancements : A novel synthetic method using epichlorohydrin for 5-ALA hydrochloride production offers a low-cost, easy, and efficient alternative to traditional methods (Pengli et al., 2013).
Challenges in Tumor Detection : Although promising for tumor detection, overcoming tissue autofluorescence and interference from non-tumorous lesions remains a challenge (Harada et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-4-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045914 | |
Record name | Aminolevulinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminolevulinic acid hydrochloride | |
CAS RN |
5451-09-2 | |
Record name | Aminolevulinic acid hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminolevulinic acid hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5451-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5451-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminolevulinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOLEVULINIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35KBM8JGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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